

ANKRD22 as a Potential Therapeutic Target: A Technical Guide

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Compound of Interest

Compound Name: *Ankrd22-IN-1*

Cat. No.: *B15143749*

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Executive Summary

Ankyrin Repeat Domain 22 (ANKRD22) is a multifaceted protein implicated in a variety of cellular processes and pathologies, most notably in cancer. Its context-dependent role, acting as both a tumor promoter and suppressor in different malignancies, underscores its complexity as a therapeutic target. While a specific inhibitor designated "**Ankrd22-IN-1**" is not documented in publicly available literature, the existing research points to ANKRD22 as a promising target for therapeutic intervention. This guide provides a comprehensive overview of ANKRD22's biological functions, its role in disease, and the potential for its therapeutic modulation, with a special focus on fostamatinib as a candidate inhibitor.

Introduction to ANKRD22

ANKRD22 is a protein characterized by the presence of four ankyrin repeats, which are common protein-protein interaction motifs. It is a mitochondrial protein that has been shown to interact with various molecules, playing a role in metabolic reprogramming, cell proliferation, and immune responses^{[1][2][3]}. Its expression and function are highly dependent on the cellular and tissue context.

ANKRD22 in Oncology: A Dichotomous Role

The role of ANKRD22 in cancer is notably dualistic, functioning as an oncogene in some cancers and a tumor suppressor in others.

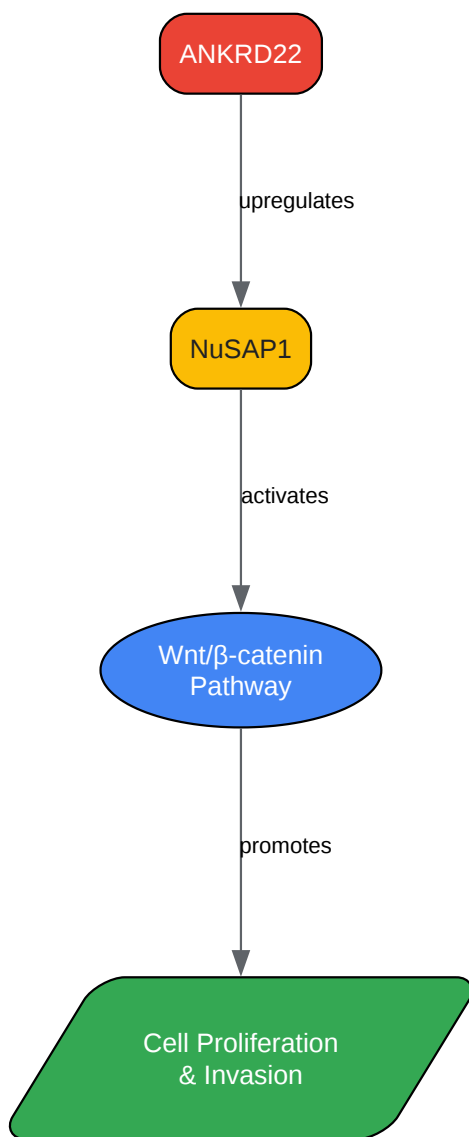
- Oncogenic Roles:
 - Breast Cancer: High expression of ANKRD22 is correlated with lower survival rates[4]. It promotes cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) by activating the Wnt/ β -catenin pathway through the modulation of NuSAP1 expression[4].
 - Pancreatic Cancer: Elevated ANKRD22 expression is associated with a poorer overall survival rate[5]. It is highly expressed in mutated KRAS and TP53 backgrounds and is implicated in cell cycle regulation and apoptosis[5][6].
 - Non-Small Cell Lung Cancer (NSCLC): ANKRD22 promotes tumor progression by transcriptionally upregulating E2F1[2][3].
 - Glioma: ANKRD22 promotes glioma cell proliferation, migration, and invasion by upregulating E2F1-mediated MELK expression[2][7].
 - Colorectal Cancer: It contributes to metabolic reprogramming, leading to cancer growth[1].
- Tumor Suppressive Roles:
 - Prostate Cancer: Higher ANKRD22 expression is associated with less aggressive disease and longer disease-free survival[3][8]. Its expression is inversely correlated with tumor stage and Gleason score[8].

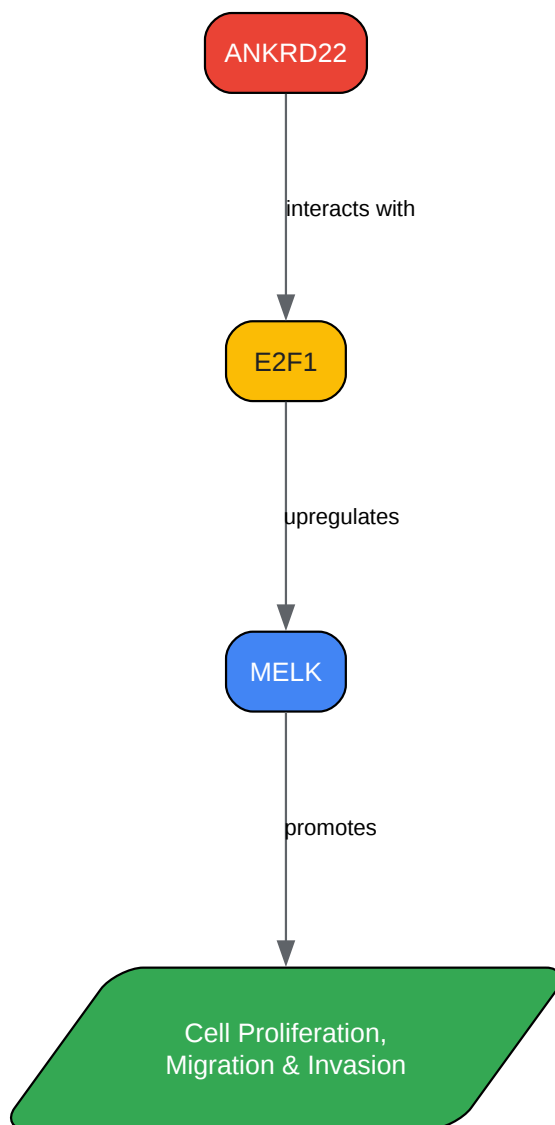
Signaling Pathways and Molecular Interactions

ANKRD22 is involved in several key signaling pathways that are critical in cancer progression.

Wnt/ β -catenin Pathway in Breast Cancer

In breast cancer, ANKRD22 upregulates Nucleolar and Spindle Associated Protein 1 (NuSAP1), which in turn activates the Wnt/ β -catenin signaling pathway. This leads to the translocation of β -catenin into the nucleus, where it promotes the transcription of genes involved in cell proliferation and invasion[4].





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